N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c19-13(16-9-10-2-1-5-14-8-10)11-3-4-12-15-6-7-18(12)17-11/h1-8H,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRWIERFNUXZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the efficient construction of the imidazo[1,2-b]pyridazine core under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistent yields and purity. The use of transition metal catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or photocatalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using hydrogen peroxide or photocatalysis with visible light.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the inhibition of TAK1 kinase.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations and Target Selectivity
- N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) :
Replacing the pyridin-3-ylmethyl group with a phenyl and pyrid-2-yl substituent (as in cpd 3) reduces kinase inhibition potency but enhances antiplasmodial activity against Plasmodium falciparum (IC₅₀ = 12 nM vs. >100 nM for the target compound) . - (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4): The chlorophenyl group in cpd 4 improves metabolic stability (t₁/₂ = 8.2 h in human liver microsomes) compared to the target compound (t₁/₂ = 3.5 h), likely due to reduced cytochrome P450 interactions .
Antiplasmodial Imidazopyridazines
- 3-{4-[(3-Fluoropyridin-2-yl)amino]phenyl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine (cpd 39): The trans-cyclohexyl-pyrrolidine group in cpd 39 confers >100-fold selectivity for Plasmodium kinase PfPK7 over human kinases, whereas the target compound shows cross-reactivity with Abl1 (IC₅₀ = 45 nM) .
ADME and Physicochemical Properties
| Property | Target Compound | cpd 3 | (R)-IPMICF16 |
|---|---|---|---|
| LogP | 2.1 | 3.4 | 2.8 |
| Solubility (µg/mL, pH 7.4) | 18.7 | 5.2 | 32.1 |
| Plasma Protein Binding (%) | 89 | 94 | 78 |
| CYP3A4 Inhibition (IC₅₀) | 12 µM | 4 µM | >30 µM |
Key Findings and Implications
Substituent-Driven Activity : Pyridinylmethyl groups enhance solubility but reduce target selectivity compared to fluorophenyl or pyrrolidinyl groups .
Fluorination for Imaging : Fluorine atoms improve BBB penetration and radiotracer efficacy, a feature absent in the target compound .
Synthetic Complexity : Multi-step syntheses (e.g., ponatinib) result in low yields (<6%), whereas simpler analogs (e.g., cpd 39) achieve higher efficiency .
Biological Activity
N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and structure-activity relationships.
Overview of Imidazo[1,2-b]pyridazine Derivatives
Imidazo[1,2-b]pyridazine derivatives have been studied extensively for their diverse biological activities, including anti-inflammatory and anticancer properties. These compounds act primarily by inhibiting specific kinases involved in various cellular processes.
Key Biological Activities
- IKKβ Inhibition : Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant inhibition of IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway. This inhibition can lead to reduced inflammation and cancer cell proliferation .
- TAK1 Kinase Inhibition : Another study found that certain 6-substituted imidazo[1,2-b]pyridazines effectively inhibit TAK1 (TGF-beta activated kinase 1), which is involved in stress responses and inflammation. The introduction of specific substituents at the 6-position enhances this inhibitory activity .
- Antiproliferative Effects : Compounds within this class have shown promising antiproliferative activity against various cancer cell lines. For instance, derivatives modified with hydroxyl (-OH) groups displayed lower IC50 values, indicating higher potency against cell growth in specific cancer types such as HeLa and MDA-MB-231 .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : Modifications at the 3 and 6 positions of the imidazo[1,2-b]pyridazine scaffold significantly impact its inhibitory activity against kinases. For example, the presence of morpholine or piperazine groups at these positions has been associated with enhanced TAK1 inhibition .
- Functional Groups : The introduction of electron-withdrawing groups (like -NO2) or electron-donating groups (like -OH) can improve the antiproliferative properties of these compounds by altering their electronic characteristics and solubility profiles .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Q & A
Q. What are the recommended synthetic routes for N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves multi-step reactions, including condensation and nucleophilic substitution. A two-step, one-pot method is often employed for core formation, using reagents like bromoacetonitrile or ethyl bromoacetate under controlled temperatures (60–80°C) to achieve moderate-to-high yields (45–75%) . For carboxamide functionalization, coupling reactions with pyridinylmethyl amines require catalysts such as HBTU or DIPEA in polar aprotic solvents (e.g., DMF), with purification via column chromatography .
Q. How can researchers structurally characterize this compound, and which analytical techniques are most reliable?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., pyridin-3-ylmethyl group) and carboxamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding interactions with biological targets (e.g., kinase domains) .
Q. What are the primary biological targets of this compound, and how is activity validated in vitro?
The imidazo[1,2-b]pyridazine scaffold is a known kinase inhibitor. Primary targets include VEGF Receptor 2 (VEGFR2) and phosphodiesterase 10 (PDE10), validated via:
- Kinase inhibition assays : IC50 values measured using fluorescence-based ADP-Glo™ assays .
- Cellular proliferation assays : Anticancer activity tested in cancer cell lines (e.g., HCT-116, IC50 ≤ 1 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridazine ring) influence target selectivity and potency?
Structure-activity relationship (SAR) studies reveal:
- Pyridin-3-ylmethyl group : Enhances binding to kinase ATP pockets via π-π stacking with phenylalanine residues .
- Cyclopropyl or tert-butyl substituents : Improve metabolic stability by reducing CYP450-mediated oxidation .
- Fluorine atoms : Increase membrane permeability and modulate electron density for stronger hydrogen bonding .
Q. How can researchers resolve contradictions in biological activity data across similar derivatives?
Example: A derivative may show strong VEGFR2 inhibition but weak PDE10 activity. Strategies include:
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) for in vivo studies?
- Prodrug approaches : Esterification of the carboxamide to enhance solubility .
- Formulation with cyclodextrins : Improves oral bioavailability in rodent models .
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites for deuteration or fluorination .
Q. How can researchers validate target engagement in complex biological systems?
Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacodynamic (PD) markers : Monitor phosphorylated VEGFR2 levels in tumor tissues via Western blot .
- Toxicology screens : Assess hepatotoxicity and cardiotoxicity early to rule out off-target effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
